molecular formula C20H23ClN2O3S B7700847 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Cat. No. B7700847
M. Wt: 406.9 g/mol
InChI Key: DCWUUZJLYUPBMW-UHFFFAOYSA-N
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Description

4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential applications in the development of new drugs and therapies.

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation, angiogenesis, and tumor growth. Specifically, it has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in extracellular matrix remodeling and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and chemokines, as well as the expression of adhesion molecules involved in leukocyte recruitment. Additionally, it has been shown to reduce the expression of vascular endothelial growth factor, which is involved in angiogenesis and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide in lab experiments is its potential as a therapeutic agent. Its anti-inflammatory, anti-tumor, and anti-angiogenic properties make it a promising candidate for the development of new drugs and therapies. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for research on 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and signaling pathways that it targets. Another direction is to optimize its therapeutic potential by modifying its chemical structure. Additionally, research could focus on identifying potential drug interactions and side effects.

Synthesis Methods

The synthesis method of 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide involves several steps. First, 4-chlorobenzenesulfonyl chloride is reacted with 3-methylbenzylamine to form N-(3-methylbenzyl)-4-chlorobenzenesulfonamide. This compound is then reacted with pyrrolidine-1-carbonyl chloride to form N-(3-methylbenzyl)-4-chlorobenzenesulfonamide N-(pyrrolidin-1-ylcarbonyl)pyrrolidine-1-carboxamide. Finally, this compound is reacted with ethyl chloroformate to form this compound.

Scientific Research Applications

Research on 4-chloro-N-(3-methylbenzyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has primarily focused on its potential as a therapeutic agent. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has been shown to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, it has been found to have a protective effect on the heart and kidneys in animal models of ischemia-reperfusion injury.

properties

IUPAC Name

4-chloro-N-[(3-methylphenyl)methyl]-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O3S/c1-16-5-4-6-17(13-16)14-23(15-20(24)22-11-2-3-12-22)27(25,26)19-9-7-18(21)8-10-19/h4-10,13H,2-3,11-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCWUUZJLYUPBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)N2CCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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